molecular formula C21H26N4O8S B194763 Camostat mesylate CAS No. 59721-29-8

Camostat mesylate

カタログ番号: B194763
CAS番号: 59721-29-8
分子量: 494.5 g/mol
InChIキー: FSEKIHNIDBATFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カモスタットメシル酸塩は、合成セリンプロテアーゼ阻害剤であり、その潜在的な治療用途について広く研究されてきました。主に、慢性膵炎および薬物誘発性肺損傷の治療に用いられることが知られています。 近年、特にCOVID-19の原因となるウイルスである重症急性呼吸器症候群コロナウイルス2(SARS-CoV-2)に対する潜在的な抗ウイルス特性から注目を集めています .

生化学分析

Biochemical Properties

Camostat mesylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound inhibits the human protein TMPRSS2, a SARS-CoV-2 spike protein activator . It also attenuates airway epithelial sodium channel (ENaC) function by inhibiting channel-activating proteases (CAPs) .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the production of TNF-α and monocyte chemoattractant protein-1 (MCP-1) by monocytes . It also inhibits the activity of pancreatic stellate cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It forms a long-lived covalent inhibitory state with TMPRSS2, which precedes the formation of a Michaelis complex (MC) state . This binding interaction with biomolecules leads to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, this compound did not improve clinical outcomes in patients with COVID-19, compared to placebo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the model predicts that for camostat 200 mg dosed four times daily, 90% inhibition of TMPRSS2 is predicted to occur but with only about 40% viral entry inhibition .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. After administration, this compound is rapidly converted to the active metabolite GBPA (4-(4-guanidinobenzoyloxy) phenylacetic acid, FOY-251) by carboxylesterase .

準備方法

カモスタットメシル酸塩の合成には、鍵となるフラグメントの調製から始まるいくつかの工程が含まれます。一般的な方法の1つは、トリハロトリアジンをカップリング試薬として使用して、p-グアニジノ安息香酸と2-(ジメチルアミノ)-2-オキソエチル2-(4-ヒドロキシフェニル)酢酸をカップリングすることです。 この方法は、収率が高く、不純物レベルが低いため、工業生産に適しています . 別​​の方法として、カモスタット塩酸塩を、メタンスルホン酸のアルカリ金属塩を使用して塩交換する工程が含まれます .

化学反応の分析

カモスタットメシル酸塩は、次のようなさまざまな化学反応を起こします。

これらの反応の一般的な試薬および条件には、酸性または塩基性加水分解条件が含まれ、加水分解によって生成される主要な生成物はGBPAです .

科学研究の応用

カモスタットメシル酸塩は、幅広い科学研究の応用があります。

科学的研究の応用

Camostat mesylate has a wide range of scientific research applications:

作用機序

カモスタットメシル酸塩は、特にTMPRSS2であるセリンプロテアーゼを阻害することによりその効果を発揮します。この阻害は、炎症およびウイルスプロセスに関与するさまざまなタンパク質の活性化を防ぎます。 COVID-19の状況では、カモスタットメシル酸塩はTMPRSS2を阻害することにより、SARS-CoV-2がヒト肺細胞への侵入を阻害するため、ウイルスが細胞に結合および侵入することを防ぎます . さらに、カモスタットメシル酸塩は、インターロイキン-1ベータ、インターロイキン-6、腫瘍壊死因子-アルファなどのプロ炎症性サイトカインのレベルを低下させます .

類似の化合物との比較

カモスタットメシル酸塩は、ナファモスタットメシル酸塩などの他のセリンプロテアーゼ阻害剤と比較されることがよくあります。両方の化合物はTMPRSS2を阻害し、SARS-CoV-2に対する抗ウイルス特性について調査されています。 ナファモスタットメシル酸塩は、カモスタットメシル酸塩と比較して、結合親和性と効力がより高いことがわかっています . 他の類似の化合物には、ガベキサートメシル酸塩とウリナスタチンがあり、これらもセリンプロテアーゼを阻害しますが、臨床応用が異なります .

類似化合物との比較

Camostat mesylate is often compared with other serine protease inhibitors such as nafamostat mesylate. Both compounds inhibit TMPRSS2 and have been investigated for their antiviral properties against SARS-CoV-2. nafamostat mesylate has been found to have a higher binding affinity and potency compared to this compound . Other similar compounds include gabexate mesylate and ulinastatin, which also inhibit serine proteases but have different clinical applications .

特性

IUPAC Name

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEKIHNIDBATFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020238
Record name Camostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59721-29-8
Record name Camostat mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59721-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMOSTAT MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451M50A1EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Camostat mesylate
Reactant of Route 2
Reactant of Route 2
Camostat mesylate
Reactant of Route 3
Reactant of Route 3
Camostat mesylate
Reactant of Route 4
Camostat mesylate
Reactant of Route 5
Reactant of Route 5
Camostat mesylate
Reactant of Route 6
Reactant of Route 6
Camostat mesylate
Customer
Q & A

Q1: What is Camostat Mesylate's primary mechanism of action?

A1: this compound is a serine protease inhibitor that primarily targets transmembrane protease serine 2 (TMPRSS2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. TMPRSS2 is a host cell surface protease essential for the entry of certain viruses, including SARS-CoV-2, into host cells [, , , , , ].

Q2: How does this compound inhibit TMPRSS2?

A2: this compound is hydrolyzed by TMPRSS2, and the cleaved molecule covalently binds to Ser195 within the protease's active site, effectively blocking its enzymatic activity [, ]. This inhibition prevents the priming of viral spike proteins, a crucial step for viral entry into host cells.

Q3: What are the downstream effects of this compound inhibiting TMPRSS2?

A3: By inhibiting TMPRSS2, this compound prevents the cleavage of viral spike proteins, which is necessary for the fusion of the virus with the host cell membrane [, , , , , , , ]. This effectively blocks viral entry into host cells and subsequent viral replication.

Q4: Does this compound target other proteases besides TMPRSS2?

A4: Yes, this compound exhibits broad-spectrum serine protease inhibition, targeting other proteases like prostasin, matriptase, furin, plasmin, and trypsin [, , , , ]. This broad activity suggests potential applications beyond antiviral therapy.

Q5: What is the role of GBPA, a metabolite of this compound, in its antiviral activity?

A5: GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid) is the active metabolite of this compound and demonstrates similar, albeit slightly reduced, inhibitory activity against TMPRSS2 compared to the parent compound []. Importantly, GBPA reaches significant concentrations in serum after clinically approved this compound doses, suggesting it contributes to the overall antiviral effect [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H29N5O5S•CH4O3S. Its molecular weight is 547.68 g/mol.

Q7: Does this compound exhibit any catalytic properties itself?

A7: this compound is primarily a protease inhibitor, meaning it blocks the catalytic activity of target enzymes rather than possessing its own catalytic properties.

Q8: Beyond antiviral applications, what other therapeutic uses are being explored for this compound?

A9: Due to its serine protease inhibition, this compound is being investigated for treating various conditions, including chronic pancreatitis, reflux esophagitis, diabetic nephropathy, and cystic fibrosis [, , , , , ].

Q9: Have computational chemistry methods been used to study this compound?

A10: Yes, molecular docking studies have been employed to investigate the interaction of this compound and its derivatives with TMPRSS2 and other proteases [, , , , , ]. These studies help visualize the binding mode and predict potential inhibitors.

Q10: Are there structure-activity relationship (SAR) studies for this compound analogs?

A11: While specific SAR studies are not extensively described in the provided research, some studies highlight structural modifications of this compound, like its derivative FOY-251, for improving stability or targeting specific applications [, ].

Q11: What are the typical formulation strategies for this compound?

A12: This compound is clinically available as an oral drug [, , , ]. Studies also explore its incorporation into biodegradable microspheres for sustained release []. Further research might focus on formulations enhancing its bioavailability or targeting specific tissues.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A13: this compound undergoes rapid hydrolysis in vivo, primarily to GBPA and GBA []. It's predominantly excreted renally, with minimal parent drug detected in plasma after administration [, ]. Tissue distribution studies in animals indicate rapid distribution to various organs, including the liver and kidneys [].

Q13: What is the in vivo efficacy of this compound against SARS-CoV-2?

A14: Preclinical studies using mouse models of COVID-19 demonstrate that this compound can reduce viral load, weight loss, and mortality []. These findings provide promising evidence for its potential as a COVID-19 therapeutic.

Q14: Are there any clinical trials investigating the use of this compound for treating COVID-19?

A15: Yes, several clinical trials have been conducted or are ongoing to evaluate the safety and efficacy of this compound in COVID-19 patients [, , , , , ].

Q15: What are the current strategies for delivering this compound to target tissues?

A18: Currently, oral administration is the standard route for this compound delivery [, , , ]. Research into alternative delivery methods, such as biodegradable microspheres for sustained release, is ongoing []. Future studies might focus on targeted delivery strategies to enhance efficacy and minimize potential side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。